molecular formula C15H21N7O6 B10784990 2-[[2-(2-Aminopropanoylamino)-6-diazo-5-oxohexanoyl]amino]-6-diazo-5-oxohexanoic acid

2-[[2-(2-Aminopropanoylamino)-6-diazo-5-oxohexanoyl]amino]-6-diazo-5-oxohexanoic acid

Cat. No.: B10784990
M. Wt: 395.37 g/mol
InChI Key: OWSKEUBOCMEJMI-UHFFFAOYSA-N
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Description

Ambomycin is an antibiotic compound classified under the glycopeptide category. It is primarily used to treat severe bacterial infections, particularly those caused by Gram-positive bacteria. Ambomycin is known for its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant bacterial strains .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ambomycin is synthesized through a complex fermentation process involving the bacterium Streptomyces orientalis. The production involves cultivating the bacterium in a nutrient-rich medium, followed by extraction and purification of the antibiotic compound .

Industrial Production Methods: In industrial settings, the production of ambomycin involves large-scale fermentation. The bacterium is grown in bioreactors under controlled conditions to maximize yield. The fermentation broth is then subjected to several purification steps, including filtration, solvent extraction, and chromatography, to isolate pure ambomycin .

Chemical Reactions Analysis

Types of Reactions: Ambomycin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various ambomycin derivatives with potentially different pharmacological properties .

Scientific Research Applications

Ambomycin has a wide range of scientific research applications:

Mechanism of Action

Ambomycin exerts its effects by inhibiting bacterial cell wall synthesis. It binds to the D-alanyl-D-alanine terminus of cell wall precursor units, preventing their incorporation into the peptidoglycan matrix. This inhibition disrupts cell wall synthesis, leading to bacterial cell death. The primary molecular targets are the enzymes involved in cell wall biosynthesis .

Comparison with Similar Compounds

Uniqueness: Ambomycin is unique due to its specific binding affinity and spectrum of activity against resistant bacterial strains. Its effectiveness against MRSA and other resistant bacteria makes it a valuable antibiotic in clinical settings .

Properties

Molecular Formula

C15H21N7O6

Molecular Weight

395.37 g/mol

IUPAC Name

2-[[2-(2-aminopropanoylamino)-6-diazo-5-oxohexanoyl]amino]-6-diazo-5-oxohexanoic acid

InChI

InChI=1S/C15H21N7O6/c1-8(16)13(25)21-11(4-2-9(23)6-19-17)14(26)22-12(15(27)28)5-3-10(24)7-20-18/h6-8,11-12H,2-5,16H2,1H3,(H,21,25)(H,22,26)(H,27,28)

InChI Key

OWSKEUBOCMEJMI-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(CCC(=O)C=[N+]=[N-])C(=O)NC(CCC(=O)C=[N+]=[N-])C(=O)O)N

Origin of Product

United States

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